molecular formula C7H4ClF2IO B13069991 2-Chloro-1-(difluoromethoxy)-4-iodobenzene

2-Chloro-1-(difluoromethoxy)-4-iodobenzene

Cat. No.: B13069991
M. Wt: 304.46 g/mol
InChI Key: LPYDRDWEOHABJT-UHFFFAOYSA-N
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Description

2-Chloro-1-(difluoromethoxy)-4-iodobenzene is an organic compound with the molecular formula C7H4ClF2IO It is a halogenated aromatic compound that features a benzene ring substituted with chlorine, iodine, and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(difluoromethoxy)-4-iodobenzene typically involves halogenation and etherification reactions. One common method involves the iodination of 2-chloro-1-(difluoromethoxy)benzene using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(difluoromethoxy)-4-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-1-(difluoromethoxy)-4-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(difluoromethoxy)-4-iodobenzene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its halogenated aromatic structure. The presence of chlorine, iodine, and difluoromethoxy groups can influence its binding affinity and specificity, leading to different biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(difluoromethoxy)-4-methylbenzene
  • 2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane
  • 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene

Uniqueness

2-Chloro-1-(difluoromethoxy)-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with the difluoromethoxy group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H4ClF2IO

Molecular Weight

304.46 g/mol

IUPAC Name

2-chloro-1-(difluoromethoxy)-4-iodobenzene

InChI

InChI=1S/C7H4ClF2IO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H

InChI Key

LPYDRDWEOHABJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Cl)OC(F)F

Origin of Product

United States

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